molecular formula C6H14N2 B2479536 (S)-1,3-Dimethylpiperazine CAS No. 1152367-80-0

(S)-1,3-Dimethylpiperazine

Cat. No.: B2479536
CAS No.: 1152367-80-0
M. Wt: 114.192
InChI Key: FMMUNDXXVADKHS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,3-Dimethylpiperazine is a chiral organic compound belonging to the piperazine family It features a six-membered ring containing two nitrogen atoms at positions 1 and 4, with methyl groups attached to the nitrogen atoms at positions 1 and 3

Scientific Research Applications

(S)-1,3-Dimethylpiperazine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is utilized in the production of polymers and as a stabilizer in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1,3-Dimethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Piperazine is dissolved in an appropriate solvent, such as ethanol or methanol.
  • Methyl iodide is added dropwise to the solution while maintaining the temperature at around 0-5°C.
  • The reaction mixture is stirred for several hours, allowing the methylation to occur.
  • The product is then isolated through filtration and purified using recrystallization or chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1,3-Dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield demethylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Demethylated piperazine derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of (S)-1,3-Dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

    1,4-Dimethylpiperazine: Similar structure but with methyl groups at positions 1 and 4.

    1,3-Diethylpiperazine: Similar structure but with ethyl groups instead of methyl groups.

    1,3-Dimethylimidazolidine: A related compound with a five-membered ring containing two nitrogen atoms.

Uniqueness: (S)-1,3-Dimethylpiperazine is unique due to its specific chiral configuration and the positioning of the methyl groups. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(3S)-1,3-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMUNDXXVADKHS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.